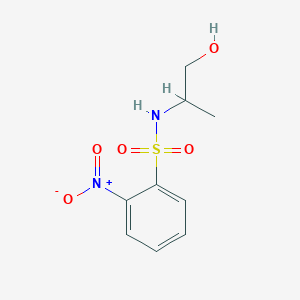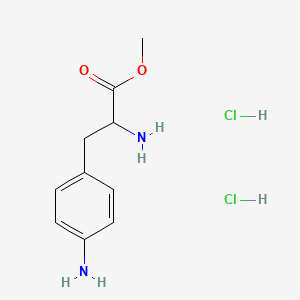![molecular formula C25H28N2O6 B13391632 N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Lys(Alloc)-OH is a derivative of lysine, an essential amino acid, modified with two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the allyloxycarbonyl (Alloc) group. These protective groups are used in peptide synthesis to prevent unwanted reactions at specific sites on the amino acid during the synthesis process. The Fmoc group protects the amino group, while the Alloc group protects the side chain of lysine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Alloc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is usually achieved by reacting D-lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group of lysine is protected using the Alloc group. This is done by reacting the Fmoc-protected D-lysine with Alloc-Cl (allyloxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of Fmoc-D-Lys(Alloc)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-lysine are reacted with Fmoc-Cl and Alloc-Cl under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities and ensure the desired quality.
化学反应分析
Types of Reactions
Fmoc-D-Lys(Alloc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to expose the amino and side chain groups of lysine for further reactions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Fmoc Group: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Deprotection of Alloc Group: The Alloc group is removed using palladium catalysts in the presence of a nucleophile like morpholine.
Major Products Formed
The major products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis or other chemical modifications.
科学研究应用
Chemistry
Fmoc-D-Lys(Alloc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences and modifications. The protective groups allow for selective reactions at different stages of the synthesis process.
Biology
In biological research, Fmoc-D-Lys(Alloc)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and the role of specific amino acids in protein function.
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. It allows for the synthesis of peptides with high purity and specific modifications that enhance their therapeutic properties.
Industry
In the pharmaceutical and biotechnology industries, Fmoc-D-Lys(Alloc)-OH is used in the large-scale production of peptides and proteins for various applications, including drug development, diagnostics, and research.
作用机制
The mechanism of action of Fmoc-D-Lys(Alloc)-OH involves the selective protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Alloc group protects the side chain, allowing for selective reactions at the amino group. Once the desired peptide sequence is synthesized, the protective groups are removed to expose the functional groups of lysine.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: This compound uses the tert-butyloxycarbonyl (Boc) group to protect the side chain of lysine instead of the Alloc group.
Fmoc-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness
Fmoc-D-Lys(Alloc)-OH is unique due to the use of the Alloc group for side chain protection, which offers different deprotection conditions compared to Boc and Mtt groups. This allows for greater flexibility in peptide synthesis, especially when multiple protective groups are used.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNDXHENJDCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)
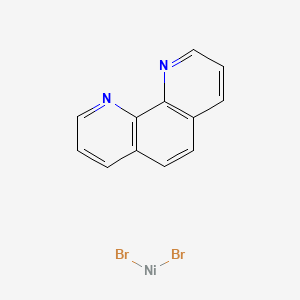
![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)
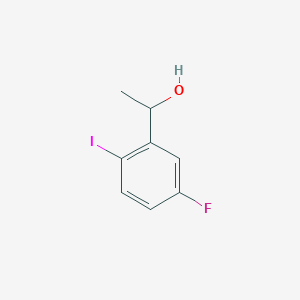
![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)
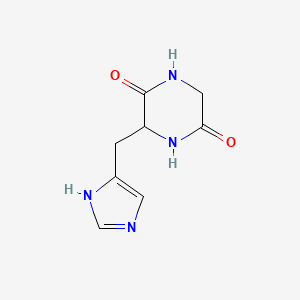
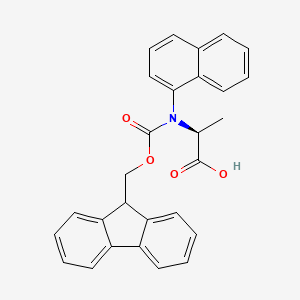
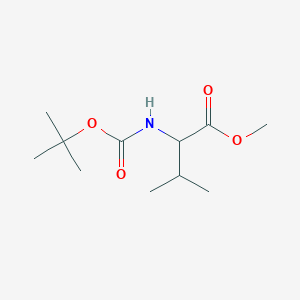
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
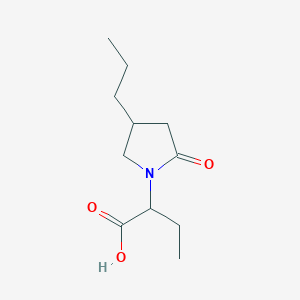

![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
